molecular formula C6H14N2O2S B15275829 N-[2-(cyclopropylamino)ethyl]methanesulfonamide

N-[2-(cyclopropylamino)ethyl]methanesulfonamide

Cat. No.: B15275829
M. Wt: 178.26 g/mol
InChI Key: DXSDGRVBPDSAIO-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylamino)ethyl]methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S It is known for its unique structure, which includes a cyclopropylamino group attached to an ethyl chain, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylamino)ethyl]methanesulfonamide typically involves the reaction of cyclopropylamine with an appropriate ethylating agent, followed by the introduction of the methanesulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and the optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylamino)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(cyclopropylamino)ethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The methanesulfonamide group may also play a role in enhancing the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclopropylamino)ethyl]ethanesulfonamide
  • N-[2-(cyclopropylamino)ethyl]propanesulfonamide
  • N-[2-(cyclopropylamino)ethyl]butanesulfonamide

Uniqueness

N-[2-(cyclopropylamino)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-[2-(cyclopropylamino)ethyl]methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-5-4-7-6-2-3-6/h6-8H,2-5H2,1H3

InChI Key

DXSDGRVBPDSAIO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCNC1CC1

Origin of Product

United States

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